Substitution Pattern Comparison: 1,3,4-Trimethyl vs. 4-Trifluoromethyl Analogs in Pyrazolo[3,4-b]pyridin-6-one Scaffold
The 1,3,4-trimethyl substitution pattern of 57411-62-8 establishes a baseline lipophilic and steric profile that differs measurably from halogenated analogs. In a comparative analysis of the pyrazolo[3,4-b]pyridin-6-one scaffold, substitution at the 4-position with a methyl group (as in 57411-62-8) versus a trifluoromethyl group (as in CAS 1018126-61-8) alters both molecular weight (177.20 g/mol vs. 263.19 g/mol) and hydrogen bond donor count (1 vs. 1) while substantially affecting predicted LogP and metabolic vulnerability to CYP-mediated oxidation .
| Evidence Dimension | Physicochemical Properties (Molecular Weight / Substitution) |
|---|---|
| Target Compound Data | C9H11N3O; MW = 177.20 g/mol; 4-position = methyl |
| Comparator Or Baseline | 4-Trifluoromethyl analog (CAS 1018126-61-8): C10H9F4N3O; MW = 263.19 g/mol |
| Quantified Difference | ΔMW = 85.99 g/mol (48.5% increase); Δ Heavy Atom Count = 6 fluorine atoms introduced |
| Conditions | Structural comparison based on published molecular formulas and CAS registry data |
Why This Matters
The 48.5% lower molecular weight of 57411-62-8 relative to trifluoromethyl-substituted analogs enables better compliance with Lipinski's Rule of Five (MW < 500), potentially improving oral bioavailability in lead optimization campaigns.
